1-(2-フェノキシフェニル)エタン-1-アミン

説明

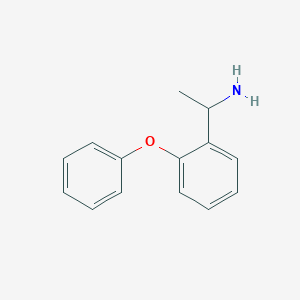

1-(2-Phenoxyphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Phenoxyphenyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Phenoxyphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenoxyphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学

1-(2-フェノキシフェニル)エタン-1-アミン: は、様々な医薬品化合物の合成における前駆体としての可能性を探求されています。そのフェノールエーテル構造は、多くの生物活性分子に見られる構造と類似しており、新しい治療薬の開発に利用できる可能性があります。 この化合物のアミン基は、還元的アミノ化プロセスによる標的化された薬物分子の作成に適した候補となり、様々な疾患の治療につながる可能性があります .

材料科学

材料科学では、この化合物は新規有機材料の合成に利用できます。その芳香族構造は、ポリマーに組み込むことで、安定性と耐久性を高めることができます。 さらに、この化合物は、フェノキシ基とアミン基を通じて他の分子と相互作用する能力を持ち、熱抵抗性や電気伝導率の向上などの特定の特性を持つ高度な材料の開発につながる可能性があります .

化学合成

1-(2-フェノキシフェニル)エタン-1-アミン: は有機合成における中間体として役立ちます。カップリング反応など、様々な反応を通じて複雑な分子を構築するために使用できます。また、ヘテロ環状化合物のビルディングブロックとしても使用できます。 化学変換における汎用性は、研究および産業用途のための幅広い化学物質の合成に役立ちます .

分析化学

この化合物は、分析化学において標準物質または試薬として用途があります。その独特の構造により、クロマトグラフィーにおいて基準化合物として使用し、他の物質を同定および定量することができます。 さらに、特定の化学基の検出のための新しい分析方法の開発に役立つ可能性があります .

生命科学

生命科学において、1-(2-フェノキシフェニル)エタン-1-アミンは、生化学研究において分子プローブとして使用できます。その構造は生体高分子と相互作用し、生化学的経路とプロセスの研究に役立つ可能性があります。 また、プロテオミクスの分野において、タンパク質を修飾して、より詳細な特性評価と分析を行うために使用できる可能性があります .

環境科学

この化合物の環境科学における潜在的な用途は、環境試料におけるトレーサーまたはマーカーとして作用する能力にあります。汚染物質の移動を追跡したり、環境における化学プロセスの研究に役立つ可能性があります。 さらに、その構造特性は、環境モニタリングのためのセンサーの開発に役立つ可能性があります .

作用機序

Biochemical Pathways

The biochemical pathways affected by 1-(2-Phenoxyphenyl)ethan-1-amine are not clearly defined in the available literature. It’s likely that this compound influences several pathways, given its potential to interact with various targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .

Result of Action

The molecular and cellular effects of 1-(2-Phenoxyphenyl)ethan-1-amine’s action are not well-documented. These effects would depend on the compound’s targets and mode of action. More research is needed to describe these effects .

生化学分析

Biochemical Properties

1-(2-Phenoxyphenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted. Additionally, 1-(2-Phenoxyphenyl)ethan-1-amine may interact with other biomolecules such as transport proteins, influencing their function and activity .

Cellular Effects

The effects of 1-(2-Phenoxyphenyl)ethan-1-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can modulate the release and reuptake of these neurotransmitters, thereby affecting mood and behavior. Furthermore, 1-(2-Phenoxyphenyl)ethan-1-amine can impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 1-(2-Phenoxyphenyl)ethan-1-amine exerts its effects through various mechanisms. One key mechanism involves its binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, it can bind to G-protein coupled receptors, triggering a cascade of intracellular events that result in altered cellular responses. Additionally, 1-(2-Phenoxyphenyl)ethan-1-amine can inhibit or activate enzymes, thereby modulating their activity and influencing metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Phenoxyphenyl)ethan-1-amine have been studied over different time periods. It has been observed that the compound is relatively stable under standard conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its breakdown, resulting in the formation of degradation products. Long-term studies have shown that 1-(2-Phenoxyphenyl)ethan-1-amine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-Phenoxyphenyl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, with potential therapeutic benefits such as mood enhancement and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful.

Metabolic Pathways

1-(2-Phenoxyphenyl)ethan-1-amine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be excreted from the body. Additionally, the compound may undergo phase II metabolic reactions, such as glucuronidation or sulfation, further enhancing its excretion . These metabolic pathways are crucial for the detoxification and elimination of 1-(2-Phenoxyphenyl)ethan-1-amine from the body.

Transport and Distribution

Within cells and tissues, 1-(2-Phenoxyphenyl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of 1-(2-Phenoxyphenyl)ethan-1-amine is influenced by its chemical structure and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, the compound may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its activity and function within the cell.

生物活性

1-(2-Phenoxyphenyl)ethan-1-amine, also known as a phenoxy derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Phenoxyphenyl)ethan-1-amine consists of a phenoxy group attached to an ethanamine backbone. This structural arrangement allows for various interactions with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that 1-(2-Phenoxyphenyl)ethan-1-amine exhibits several biological activities, including:

- Antidepressant Effects : The compound has shown potential as a partial agonist at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

- Antinociceptive Activity : Studies have demonstrated its effectiveness in reducing pain responses in animal models, suggesting a possible role in pain management therapies .

- Neuroprotective Properties : The phenoxy group is crucial for interactions with neuroreceptors, contributing to neuroprotection in models of neurodegeneration .

The biological activity of 1-(2-Phenoxyphenyl)ethan-1-amine is primarily attributed to its ability to interact with various receptors and enzymes:

- Serotonin Receptors : The compound's affinity for serotonin receptors (5-HT1A, 5-HT2A) facilitates its antidepressant and anxiolytic effects. It stabilizes key hydrogen bonds and enhances hydrophobic interactions within receptor binding sites .

- NMDA Receptors : It has been observed to modulate N-methyl-D-aspartate (NMDA) receptor activity, which is significant in synaptic plasticity and memory functions. This interaction suggests potential applications in treating cognitive disorders .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

In a study examining the anxiolytic properties of phenoxy derivatives, 1-(2-Phenoxyphenyl)ethan-1-amine was tested in rat models using the Elevated Plus Maze (EPM) and Forced Swim Test. Results indicated significant reductions in anxiety-like behaviors, supporting its potential as an antidepressant agent .

Case Study: Neuroprotection

Research involving NMDA-lesion-induced damage in rats demonstrated that treatment with 1-(2-Phenoxyphenyl)ethan-1-amine resulted in reduced neurodegeneration in the hippocampus. This highlights its possible role as a neuroprotective agent against conditions like Alzheimer's disease .

特性

IUPAC Name |

1-(2-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUOJLMRKMBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019573-79-5 | |

| Record name | 1-(2-phenoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。